molecular formula C12H20O2S B13073414 1-(Cyclohexylsulfanyl)-2-methylcyclobutane-1-carboxylic acid

1-(Cyclohexylsulfanyl)-2-methylcyclobutane-1-carboxylic acid

Cat. No.: B13073414
M. Wt: 228.35 g/mol
InChI Key: YXZPTSNYXNHBFY-UHFFFAOYSA-N
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Description

1-(Cyclohexylsulfanyl)-2-methylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclohexylsulfanyl group attached to a cyclobutane ring, which also bears a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylsulfanyl)-2-methylcyclobutane-1-carboxylic acid typically involves the reaction of cyclohexylthiol with 2-methylcyclobutanone, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the thiol, facilitating its nucleophilic attack on the carbonyl group of the cyclobutanone.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohexylsulfanyl)-2-methylcyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The cyclobutane ring can undergo substitution reactions, where the methyl group or hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated cyclobutane derivatives.

Scientific Research Applications

1-(Cyclohexylsulfanyl)-2-methylcyclobutane-1-carboxylic acid has a range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(Cyclohexylsulfanyl)-2-methylcyclobutane-1-carboxylic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

    Cyclohexylsulfanyl derivatives: Compounds with similar sulfanyl groups attached to different ring systems.

    Cyclobutane carboxylic acids: Compounds with carboxylic acid groups attached to cyclobutane rings.

Uniqueness: 1-(Cyclohexylsulfanyl)-2-methylcyclobutane-1-carboxylic acid is unique due to the combination of its cyclohexylsulfanyl and cyclobutane carboxylic acid moieties, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H20O2S

Molecular Weight

228.35 g/mol

IUPAC Name

1-cyclohexylsulfanyl-2-methylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H20O2S/c1-9-7-8-12(9,11(13)14)15-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3,(H,13,14)

InChI Key

YXZPTSNYXNHBFY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1(C(=O)O)SC2CCCCC2

Origin of Product

United States

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